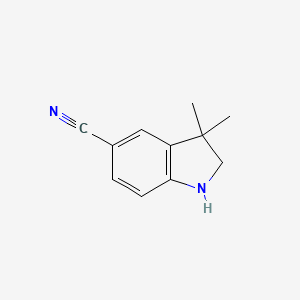

3,3-Dimethylindoline-5-carbonitrile

Description

Significance of Indoline (B122111) Core Structures in Chemical Synthesis and Advanced Research

The indoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrrole (B145914) ring, is a privileged structure in drug discovery. wikipedia.orgnih.gov Its presence is noted in numerous natural and synthetic molecules with substantial biological activity. nih.gov Indole (B1671886) derivatives are key components in a variety of pharmaceuticals, including anti-inflammatory drugs like indomethacin (B1671933) and anti-cancer agents such as vinblastine (B1199706) and vincristine. nih.govnih.gov The versatility of the indole nucleus allows for functionalization at multiple positions, leading to a wide range of derivatives with diverse applications. numberanalytics.com Advanced synthetic methods, including C-H activation and cross-coupling reactions, have further expanded the utility of indoles in creating complex molecules. numberanalytics.com

The Nitrile Functionality in Organic Transformations: A Strategic Group for Diversification

The nitrile, or cyano (-C≡N), functional group is of immense importance in organic synthesis due to its unique reactivity. nih.gov It possesses a nucleophilic nitrogen atom, a π-coordinating triple bond, and an electrophilic carbon center, which together impart a rich and diverse chemistry. nih.gov Nitriles are versatile intermediates that can be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and aldehydes. wikipedia.orgnumberanalytics.com This transformative potential makes them crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other materials. numberanalytics.com The nitrile group can undergo a range of reactions such as hydrolysis, reduction, and cycloadditions, allowing for the construction of complex carbo- and heterocycles. nih.govwikipedia.org

Table 1: Reactivity of the Nitrile Functional Group

| Reaction Type | Reagents/Conditions | Product(s) |

| Hydrolysis | Acid or base | Carboxamides, Carboxylic acids wikipedia.org |

| Reduction | Metal catalysts, Lithium aluminum hydride (LiAlH4) | Primary amines, Tertiary amines wikipedia.orglibretexts.org |

| Aldehyde Synthesis | Diisobutylaluminium hydride (DIBALH) | Aldehydes libretexts.org |

| Ketone Synthesis | Grignard reagents followed by hydrolysis | Ketones fiveable.me |

This table is based on information from multiple sources and provides a generalized overview of nitrile reactivity.

Overview of the 3,3-Dimethylindoline (B1314585) Scaffold in Contemporary Organic Chemistry

The 3,3-dimethylindoline scaffold is a specific variation of the indoline structure that has garnered attention for its unique properties and applications. The gem-dimethyl group at the 3-position can impart specific conformational constraints and influence the reactivity of the molecule. This scaffold is a building block in the synthesis of more complex molecules, including those with potential biological activity. For instance, derivatives of 3,3-di(indolyl)indolin-2-one, which contains a related structural motif, have been synthesized and evaluated for their inhibitory activity against α-glucosidase, suggesting potential applications in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole-5-carbonitrile |

InChI |

InChI=1S/C11H12N2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-5,13H,7H2,1-2H3 |

InChI Key |

FZVLPCAHMRAXRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)C#N)C |

Origin of Product |

United States |

Conclusion

3,3-Dimethylindoline-5-carbonitrile represents a confluence of two important chemical motifs: the privileged indoline (B122111) core and the versatile nitrile functionality. This combination makes it a significant compound in the landscape of organic synthesis and a promising scaffold for the development of new molecules with diverse applications. Further research into the specific properties and reactions of this compound will undoubtedly continue to unveil its full potential in various scientific domains.

Role of 3,3 Dimethylindoline 5 Carbonitrile As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecules

The strategic placement of functional groups in 3,3-Dimethylindoline-5-carbonitrile makes it an ideal starting material for the synthesis of intricate molecular architectures. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or amides, while the indoline (B122111) core provides a rigid framework for further elaboration.

Drug Intermediates and Lead Compound Derivatization

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key intermediate in the synthesis of various drug candidates. For instance, it is a precursor in the preparation of analogues of Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression. nih.gov The synthesis involves modifications at the 5-position of the indoline ring, demonstrating the utility of the nitrile group as a handle for introducing diverse functionalities. nih.gov

Furthermore, the derivatization of lead compounds is a crucial step in drug discovery to optimize their pharmacological properties. The reactivity of the nitrile group and the potential for substitution on the aromatic ring of this compound allow for the systematic modification of a lead compound's structure. This enables the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles. For example, similar heterocyclic nitrile-containing compounds have been used to generate libraries of potential dual PI3K/mTOR inhibitors for cancer therapy. nih.gov

Foundation for Natural Product Synthesis

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. kfupm.edu.sascribd.comresearchgate.net Many natural products, particularly indole (B1671886) alkaloids, possess complex polycyclic structures and exhibit potent biological activities. mdpi.com The indoline core of this compound provides a foundational element for constructing these intricate architectures.

While direct total syntheses of natural products starting from this compound are not extensively documented in readily available literature, the general strategies employed in natural product synthesis often rely on building blocks with similar structural motifs. uni-bayreuth.denih.govmdpi.com The principles of retrosynthetic analysis would identify such a substituted indoline as a logical precursor for certain classes of alkaloids. The gem-dimethyl group can provide steric hindrance that directs the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of stereochemically complex natural products. The synthesis of various indole derivatives, which are prevalent in many alkaloids, often involves the construction of the indole nucleus from precursors that can be conceptually related to this compound. rsc.org

Construction of Polycyclic Heterocycles and Fused Ring Systems

The development of novel methodologies for the synthesis of polycyclic and fused heterocyclic systems is of great interest due to their prevalence in pharmaceuticals and functional materials. researchgate.netclockss.orgnih.govrsc.orgchemrxiv.org this compound can serve as a platform for constructing such systems. The nitrile group can participate in various cyclization reactions, acting as a precursor to a new fused ring.

For example, the nitrile group can be reduced to an amine, which can then undergo condensation reactions with diketones or other bifunctional electrophiles to form new heterocyclic rings. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in intramolecular Friedel-Crafts acylation reactions to form a new carbocyclic ring fused to the indoline system. The synthesis of fused heterocyclic ring systems often involves intramolecular reactions where a strategically placed functional group on a starting heterocycle reacts to form a new ring. nih.govresearchgate.net The versatility of the nitrile group in this compound makes it a suitable candidate for such transformations, enabling the creation of diverse and complex polycyclic architectures. nih.gov

Scaffold for Novel Chemical Entities and Combinatorial Libraries

The concept of a "scaffold" is central to modern drug discovery and chemical biology. A scaffold represents the core structure of a molecule from which a library of related compounds can be generated. This compound is an excellent scaffold for the generation of novel chemical entities and combinatorial libraries due to its modifiable functional group and rigid bicyclic core.

The nitrile group can be readily transformed into a variety of other functionalities, providing a key point of diversification. For instance, reduction of the nitrile to a primary amine allows for the subsequent acylation, alkylation, or sulfonylation with a wide range of reagents, leading to a library of amides, secondary or tertiary amines, and sulfonamides. Each of these new compounds represents a novel chemical entity with the potential for unique biological activity. The synthesis of isoindoline-containing drugs often involves the modification of a core structure to create a range of derivatives with improved properties. mdpi.com

| Reaction Type | Reagents | Product Functional Group |

| Reduction | LiAlH₄, H₂, Raney Ni | Primary Amine (-CH₂NH₂) |

| Hydrolysis (Acidic) | H₂SO₄, H₂O | Carboxylic Acid (-COOH) |

| Hydrolysis (Basic) | NaOH, H₂O | Carboxylate Salt (-COO⁻Na⁺) |

| Cyclization (with diamines) | e.g., Ethylenediamine | Imidazoline ring |

| Addition of Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone (-C(O)R) |

This table illustrates some of the possible transformations of the nitrile group in this compound, each providing an entry point for generating a diverse set of compounds for a combinatorial library.

Applications in Materials Science for Functional Material Development

The unique electronic and structural properties of the indoline ring system make this compound a potential building block for the development of functional materials. The extended π-system of the aromatic ring, coupled with the electron-withdrawing nature of the nitrile group, can give rise to interesting photophysical and electronic properties.

Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of molecular sensors. The ability to tune the electronic properties through modification of the nitrile group or substitution on the aromatic ring allows for the rational design of materials with specific characteristics. For example, the incorporation of this building block into larger conjugated systems could lead to materials with tailored absorption and emission spectra. While specific applications of this compound in materials science are not yet widely reported, the broader class of isoindole-containing compounds has found use as dyes and fluorophores. beilstein-journals.org

Building Blocks for Supramolecular Assemblies and Functional Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses features that make it a suitable building block for the construction of supramolecular assemblies.

The nitrile group can act as a hydrogen bond acceptor, while the N-H group of the indoline ring can act as a hydrogen bond donor. These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures such as sheets, tubes, or cages. Furthermore, the aromatic ring can participate in π-π stacking interactions, which are also important driving forces in the formation of supramolecular structures. By designing and synthesizing derivatives of this compound with additional recognition motifs, it is possible to create complex and functional supramolecular systems with applications in areas such as molecular recognition, catalysis, and drug delivery.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver of innovation in organic synthesis. Future research on 3,3-Dimethylindoline-5-carbonitrile is expected to move beyond traditional methods towards more sophisticated and sustainable synthetic strategies.

One-Pot and Tandem Reactions: The development of concise, one-pot procedures for constructing optically active indolines is a significant area of interest. rsc.org For instance, processes that combine intramolecular condensation, deprotection, and asymmetric hydrogenation into a single sequence can dramatically improve efficiency and reduce waste. rsc.org Applying such a strategy to precursors of this compound could provide rapid access to chiral variants.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. acs.org The use of heterogeneous photocatalysts, such as gold nanoclusters, for indole (B1671886) synthesis demonstrates a pathway toward recyclable and highly efficient systems. acs.org Future work could adapt these light-driven methods for the cyclization or functionalization steps required to produce this compound.

Advanced Catalytic Systems: Palladium-catalyzed C-H activation is a state-of-the-art method for synthesizing indoles and indolines, allowing for the direct conversion of inert C-H bonds into new C-C or C-N bonds. nih.gov Another approach involves the use of recyclable nanocatalysts, which offer environmental benefits through solvent-free reaction conditions and easy catalyst recovery, a principle that has been successfully applied to the synthesis of other nitrile-containing heterocycles. nih.gov

Solid-Phase Synthesis: Mounting indoline (B122111) scaffolds on a solid support facilitates the creation of diverse molecular libraries. nih.gov This technique simplifies purification and allows for systematic functionalization, which could be instrumental in exploring the chemical space around this compound for applications in drug discovery. nih.gov

Exploration of Undiscovered Reactivity Patterns and Selective Functionalizations

The true potential of this compound as a chemical intermediate lies in the selective modification of its structure. Future research will focus on uncovering new ways to functionalize both the indoline ring and the nitrile moiety.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, which were once considered unreactive. For the indoline core, this could involve palladium-catalyzed reactions that selectively introduce new substituents at specific positions on the aromatic ring. nih.gov Research into the reactivity of related heterocycles shows that directing groups can be used to precisely control where this functionalization occurs. researchgate.netchemrxiv.org

Radical Reactions: Investigations into the oxidation mechanisms of indoles have revealed their reactivity towards radicals, leading to the formation of various oxygenated products. researchgate.netcopernicus.org This suggests that radical-based transformations could be a fruitful avenue for introducing novel functional groups onto the this compound scaffold.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into a wide array of other groups, including amines, amides, and carboxylic acids. Its utility in the synthesis of complex heterocyclic systems is well-documented. longdom.org Future work will likely explore novel transformations of the nitrile on the indoline core to access new classes of compounds.

Integration with Machine Learning and Artificial Intelligence for Synthesis Design and Optimization

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. This trend is highly relevant for a specific target like this compound.

Retrosynthetic Planning: AI-powered tools like ASKCOS can perform complex retrosynthetic analyses, suggesting multiple potential synthetic pathways to a target molecule. acs.orgnih.gov These programs can analyze vast reaction databases to propose novel disconnections and identify commercially available starting materials, thereby accelerating the discovery of viable routes. acs.orgnih.gov An interesting aspect is the ability of these tools to suggest precursor modifications; for example, AI has correctly identified that a nitrile might be a more effective group than a carboxamide in certain coupling reactions. acs.org

Reaction Condition Optimization: Machine learning algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from existing experimental data. This can reduce the number of experiments needed, saving time and resources.

Computer-Aided Molecular Design: Beyond just synthesis, computational tools are used to design novel derivatives with desired properties. nih.gov Structure-based drug design and molecular docking studies, for example, can identify which modifications to the this compound scaffold are most likely to result in potent biological activity, guiding synthetic efforts toward the most promising targets. nih.govmdpi.commdpi.com

Deeper Mechanistic Understanding via Advanced In Situ Spectroscopic and Computational Techniques

A fundamental understanding of how a reaction proceeds is crucial for its optimization and control. The combination of real-time monitoring and theoretical calculations provides unprecedented insight into reaction mechanisms.

In Situ Spectroscopy: Techniques like attenuated total reflectance infrared (ATR-IR) spectroscopy allow chemists to monitor reactions as they happen. youtube.com This enables the identification of transient intermediates, the observation of catalyst surface species, and the probing of reaction kinetics under realistic conditions. youtube.com Applying these methods to the synthesis of this compound would provide invaluable data for understanding and improving the reaction.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to map out detailed reaction pathways. nih.govresearchgate.net These studies can calculate the energy of transition states and intermediates, helping to explain why certain products are formed and predicting how changes to the reactants or catalyst will affect the outcome. researchgate.netnih.govresearchgate.net For instance, computational models have been used to elucidate the complex, multi-step mechanisms of copper-catalyzed indole synthesis. nih.gov

Structural Analysis: Advanced characterization techniques like single-crystal X-ray diffraction are essential for unambiguously determining the three-dimensional structure of complex molecules. iucr.orgjournalskuwait.org This structural data, combined with spectroscopic analysis (NMR, IR), provides a complete picture of the final product and can confirm the regio- and stereochemical outcome of a reaction. iucr.orgjournalskuwait.org

Diversification of Applications in Advanced Chemical Technologies

While the indoline core is prominent in medicinal chemistry, future research will likely expand the applications of this compound into new technological domains.

Medicinal Chemistry and Drug Discovery: The indole and indoline scaffolds are considered "privileged structures" because they can interact with a multitude of biological receptors. chemrxiv.org Derivatives have been developed as potent and selective antagonists for various receptors, as inhibitors for enzymes implicated in cancer, and as agents to combat neurodegenerative diseases. nih.govmdpi.comnih.gov The this compound scaffold is a prime candidate for inclusion in combinatorial libraries aimed at discovering new therapeutic agents. nih.gov

Materials Science: Nitrogen-containing heterocycles and nitrile groups are components of many advanced materials. There is potential to incorporate the this compound unit into metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. nih.gov Furthermore, its electronic properties could be explored for use in organic semiconductors or other functional materials.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Future research could investigate its potential as a lead compound for the development of new herbicides, fungicides, or insecticides.

Q & A

Q. What are the common synthetic routes for preparing 3,3-dimethylindoline-5-carbonitrile, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via Fischer indole synthesis , starting with substituted phenylhydrazines and ketones. For example, 3,3-dimethylindoline derivatives are often prepared by reacting 4-cyanoaniline derivatives with acetone under acidic conditions (HCl or H₂SO₄) to cyclize into the indoline core .

- Key Variables : Temperature (80–120°C), solvent choice (e.g., ethanol or acetic acid), and acid concentration significantly impact reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used to isolate the product. Purity (>95%) is confirmed via HPLC or NMR .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the indoline scaffold. For instance, the methyl groups at C3 appear as singlets (~1.4 ppm in H NMR), while the nitrile carbon resonates at ~115 ppm in C NMR .

- X-ray Diffraction (XRD) : Crystallographic analysis resolves the stereochemistry of the indoline ring and confirms substituent positions. Hydrogen bonding patterns (e.g., N–H···N interactions) are often observed in the solid state .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₀N₂) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The nitrile group at C5 directs electrophiles (e.g., bromine, acyl chlorides) to the C7 position due to its electron-withdrawing effect.

- Case Study : Bromination with NBS (N-bromosuccinimide) in DMF at 50°C yields 5-cyano-7-bromo-3,3-dimethylindoline with >80% regioselectivity. Reaction progress is monitored via TLC .

- Challenges : Competing reactions at C4 may occur if Lewis acids (e.g., FeCl₃) are used. Computational modeling (DFT) helps predict substituent effects on electron density .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). The nitrile group’s polarity and the indoline core’s planarity are critical for binding affinity .

- Quantum Chemical Calculations : DFT studies (B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. For example, electron-deficient nitriles exhibit higher electrophilicity .

Q. What are the key challenges in analyzing reaction intermediates during multi-step syntheses of this compound analogs?

- Methodological Answer :

- In-Situ Monitoring : ReactIR or LC-MS tracks transient intermediates (e.g., imine or enamine forms). For example, intermediates in the Fischer indole pathway degrade rapidly, requiring low-temperature quenching (-78°C) .

- Contradictions in Data : Discrepancies in reported yields (e.g., 50–75% for nitration reactions) may arise from trace moisture or oxygen sensitivity. Strict inert conditions (Argon/N₂) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.